molecular formula C13H17N3O2S3 B291941 1-(4-amino-3-{[2-(4-morpholinyl)ethyl]sulfanyl}thieno[2,3-c]isothiazol-5-yl)ethanone

1-(4-amino-3-{[2-(4-morpholinyl)ethyl]sulfanyl}thieno[2,3-c]isothiazol-5-yl)ethanone

Cat. No.: B291941
M. Wt: 343.5 g/mol
InChI Key: VPDXSKSEJKNOIA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(4-amino-3-{[2-(4-morpholinyl)ethyl]sulfanyl}thieno[2,3-c]isothiazol-5-yl)ethanone is a complex organic compound with a unique structure that includes a thieno[2,3-c]isothiazole core

Preparation Methods

The synthesis of 1-(4-amino-3-{[2-(4-morpholinyl)ethyl]sulfanyl}thieno[2,3-c]isothiazol-5-yl)ethanone typically involves multiple steps. One common synthetic route includes the following steps:

    Formation of the thieno[2,3-c]isothiazole core: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of the amino group: This step often involves nitration followed by reduction to introduce the amino group at the desired position.

    Attachment of the morpholinoethyl group: This can be done through nucleophilic substitution reactions.

    Final functionalization: The ethanone group is introduced in the final step, often through acylation reactions.

Industrial production methods may involve optimization of these steps to improve yield and reduce costs. This can include the use of catalysts, alternative solvents, and more efficient purification techniques.

Chemical Reactions Analysis

1-(4-amino-3-{[2-(4-morpholinyl)ethyl]sulfanyl}thieno[2,3-c]isothiazol-5-yl)ethanone can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride, leading to the reduction of the ethanone group to an alcohol.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups at various positions on the molecule.

    Condensation: This compound can participate in condensation reactions to form larger, more complex structures.

Common reagents and conditions used in these reactions include acids, bases, oxidizing agents, and reducing agents. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-(4-amino-3-{[2-(4-morpholinyl)ethyl]sulfanyl}thieno[2,3-c]isothiazol-5-yl)ethanone has several scientific research applications:

    Medicinal Chemistry: This compound is studied for its potential as a pharmaceutical agent, particularly for its antimicrobial and anticancer properties.

    Materials Science: It is used in the development of novel materials with unique electronic and optical properties.

    Biological Research: This compound is used as a tool in biological studies to investigate cellular processes and molecular interactions.

    Industrial Applications: It is explored for its potential use in the synthesis of advanced materials and as a catalyst in various chemical reactions.

Mechanism of Action

The mechanism of action of 1-(4-amino-3-{[2-(4-morpholinyl)ethyl]sulfanyl}thieno[2,3-c]isothiazol-5-yl)ethanone involves its interaction with specific molecular targets. In medicinal applications, it may inhibit the activity of certain enzymes or disrupt cellular processes, leading to its antimicrobial or anticancer effects. The exact molecular pathways involved can vary depending on the specific application and target.

Comparison with Similar Compounds

1-(4-amino-3-{[2-(4-morpholinyl)ethyl]sulfanyl}thieno[2,3-c]isothiazol-5-yl)ethanone can be compared with other similar compounds, such as:

    Thieno[2,3-c]isothiazoles: These compounds share the same core structure but differ in their functional groups, leading to variations in their chemical properties and applications.

    Morpholinoethyl derivatives: Compounds with the morpholinoethyl group can have similar biological activities but may differ in their potency and selectivity.

    Amino-substituted thieno compounds: These compounds have similar substitution patterns but may vary in their overall structure and reactivity.

The uniqueness of this compound lies in its specific combination of functional groups and its potential for diverse applications in various fields.

Properties

Molecular Formula

C13H17N3O2S3

Molecular Weight

343.5 g/mol

IUPAC Name

1-[4-amino-3-(2-morpholin-4-ylethylsulfanyl)thieno[2,3-c][1,2]thiazol-5-yl]ethanone

InChI

InChI=1S/C13H17N3O2S3/c1-8(17)11-10(14)9-12(20-11)15-21-13(9)19-7-4-16-2-5-18-6-3-16/h2-7,14H2,1H3

InChI Key

VPDXSKSEJKNOIA-UHFFFAOYSA-N

SMILES

CC(=O)C1=C(C2=C(SN=C2S1)SCCN3CCOCC3)N

Canonical SMILES

CC(=O)C1=C(C2=C(SN=C2S1)SCCN3CCOCC3)N

solubility

51.5 [ug/mL]

Origin of Product

United States

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